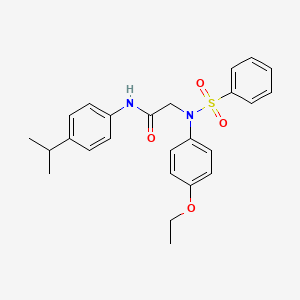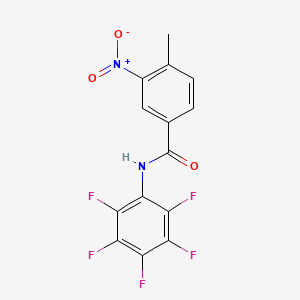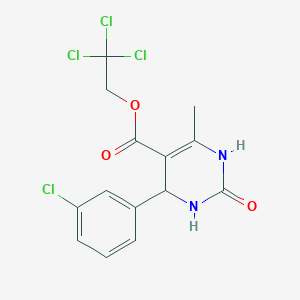
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EIPA, is a chemical compound that has been widely used in scientific research. EIPA is a small molecule inhibitor that has been shown to have a wide range of biological activities.
Wirkmechanismus
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of various ion channels, transporters, and enzymes by binding to specific sites on these proteins. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to bind to the extracellular domain of Na+/H+ exchangers, which prevents the exchange of Na+ and H+. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to bind to the intracellular domain of TRPV1 channels, which prevents the influx of calcium ions. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to bind to the active site of phospholipase D and phospholipase C, which prevents the hydrolysis of phospholipids.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce intracellular pH, which can affect various cellular processes. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce pain sensation, which can be useful for treating various types of pain. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to affect various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a small molecule inhibitor that can be easily synthesized and purified. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have high specificity for its target proteins. However, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations for lab experiments. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can have off-target effects, which can affect the interpretation of results. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate the mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide on its target proteins. Another direction is to investigate the effects of N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide on other signaling pathways and cellular processes. Additionally, future research could focus on developing more specific inhibitors based on the structure of N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. Finally, future research could investigate the potential therapeutic uses of N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide for various diseases and conditions.
Conclusion:
In conclusion, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a small molecule inhibitor that has been widely used in scientific research. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biological activities, including the inhibition of Na+/H+ exchangers, TRPV1 channels, and various enzymes. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high specificity and ease of synthesis. However, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations, including off-target effects and toxicity at high concentrations. Future research on N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide could focus on further investigating its mechanism of action, developing more specific inhibitors, and investigating its potential therapeutic uses.
Synthesemethoden
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-ethoxyaniline with 4-isopropylbenzaldehyde to form an imine intermediate. The intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with phenylsulfonyl chloride to form the final product, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research studies due to its ability to inhibit various ion channels, transporters, and enzymes. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of Na+/H+ exchangers, which are important for regulating intracellular pH. N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the activity of TRPV1 channels, which are important for pain sensation. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of various enzymes, including phospholipase D and phospholipase C.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-31-23-16-14-22(15-17-23)27(32(29,30)24-8-6-5-7-9-24)18-25(28)26-21-12-10-20(11-13-21)19(2)3/h5-17,19H,4,18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEVRUOCLFLBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)

![sodium [2-hydroxy-3-(3-methoxyphenoxy)propyl]methylsulfamate](/img/structure/B5120565.png)
![ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate](/img/structure/B5120573.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5120581.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(8-quinolinylmethyl)-4-piperidinol](/img/structure/B5120588.png)
![4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate](/img/structure/B5120591.png)


![2-(2-methoxyethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5120631.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B5120637.png)
![2-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5120640.png)
![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120645.png)